molecular formula C18H23NO5S B13748717 methyl 4-(2-aminophenyl)butanoate;4-methylbenzenesulfonic acid CAS No. 6312-91-0

methyl 4-(2-aminophenyl)butanoate;4-methylbenzenesulfonic acid

Cat. No.: B13748717
CAS No.: 6312-91-0
M. Wt: 365.4 g/mol
InChI Key: VLWUHGPYBHLTMF-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid is a compound that combines an ester and a sulfonic acid The ester component, methyl 4-(2-aminophenyl)butanoate, is derived from benzenebutanoic acid and features an amino group attached to the phenyl ring The sulfonic acid component, 4-methylbenzenesulfonic acid, is a derivative of toluene with a sulfonic acid group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-aminophenyl)butanoate typically involves the esterification of 4-(2-aminophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation.

For the preparation of 4-methylbenzenesulfonic acid, toluene is sulfonated using concentrated sulfuric acid or oleum. The reaction is exothermic and requires careful temperature control to prevent side reactions. The product is isolated by neutralizing the reaction mixture with a base, followed by crystallization.

Industrial Production Methods

In industrial settings, the production of methyl 4-(2-aminophenyl)butanoate and 4-methylbenzenesulfonic acid follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonic acid group under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives of the amino group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets. The sulfonic acid group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-aminophenyl)butanoate: Similar structure but with the amino group in a different position.

    Methyl 4-(3-aminophenyl)butanoate: Similar structure but with the amino group in the meta position.

    Benzenebutanoic acid, 4-amino-, methyl ester: Similar ester structure without the sulfonic acid group.

Uniqueness

Methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid is unique due to the presence of both an ester and a sulfonic acid group in the same molecule. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

6312-91-0

Molecular Formula

C18H23NO5S

Molecular Weight

365.4 g/mol

IUPAC Name

methyl 4-(2-aminophenyl)butanoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C11H15NO2.C7H8O3S/c1-14-11(13)8-4-6-9-5-2-3-7-10(9)12;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,5,7H,4,6,8,12H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

VLWUHGPYBHLTMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CCCC1=CC=CC=C1N

Origin of Product

United States

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